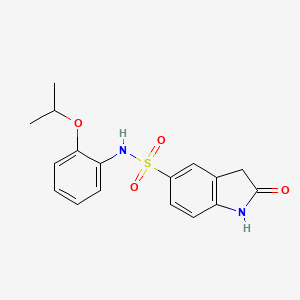
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide, commonly known as DT3MS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DT3MS is a sulfonamide derivative that possesses unique properties, making it an ideal candidate for various research studies.
作用机制
DT3MS is a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, DT3MS can disrupt the pH balance of cancer cells, leading to their death. Additionally, DT3MS can also inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
DT3MS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DT3MS can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DT3MS has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels that are necessary for the survival of cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using DT3MS in lab experiments is its specificity towards carbonic anhydrase. This specificity makes it an ideal candidate for studying the role of carbonic anhydrase in various biological processes. Additionally, DT3MS has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using DT3MS is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on DT3MS. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to explore the use of DT3MS in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DT3MS in various experimental settings.
合成方法
DT3MS can be synthesized using a multistep process involving the reaction of 2-methylbenzenesulfonyl chloride with 1,3-dithiolane-2-thione, followed by the addition of sodium hydroxide. The resulting product is then purified using column chromatography. The overall yield of the synthesis process is approximately 40%.
科学研究应用
DT3MS has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of DT3MS is in cancer research. Studies have shown that DT3MS can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Additionally, DT3MS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-10-4-2-3-5-11(10)8-19(16,17)13-12-6-7-18(14,15)9-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJSYOSBMXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)





![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)


